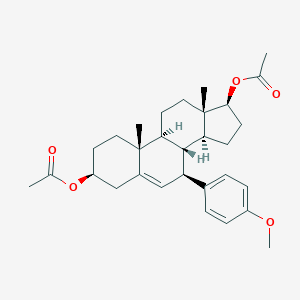![molecular formula C15H11N3O2S2 B221645 N-{6-[(2-thienylcarbonyl)amino]-2-pyridinyl}-2-thiophenecarboxamide](/img/structure/B221645.png)
N-{6-[(2-thienylcarbonyl)amino]-2-pyridinyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge ID 5631829, also known by its molecular formula C15H11N3O2S2, is a compound with a molecular weight of 329.4 g/mol
Méthodes De Préparation
The preparation of Cambridge ID 5631829 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, general methods in organic synthesis can be applied. These methods typically involve the use of starting materials that undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications, under controlled conditions to yield the desired compound. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Cambridge ID 5631829 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Applications De Recherche Scientifique
Cambridge ID 5631829 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of Cambridge ID 5631829 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Cambridge ID 5631829 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. For example:
Compound A: Similar molecular weight and functional groups, but different substitution pattern.
Compound B: Similar functional groups, but different molecular framework.
Compound C: Analogous molecular framework, but different functional groups.
The uniqueness of Cambridge ID 5631829 lies in its specific combination of functional groups and molecular framework, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C15H11N3O2S2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[6-(thiophene-2-carbonylamino)pyridin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H11N3O2S2/c19-14(10-4-2-8-21-10)17-12-6-1-7-13(16-12)18-15(20)11-5-3-9-22-11/h1-9H,(H2,16,17,18,19,20) |
Clé InChI |
DDINIWYAOYACRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC(=NC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)



![2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE](/img/structure/B221641.png)


![3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)


